5-(3-Formyl-4-methoxyphenyl)nicotinic acid
Description
5-(3-Formyl-4-methoxyphenyl)nicotinic acid is a nicotinic acid derivative featuring a phenyl ring substituted with a formyl group at the 3-position and a methoxy group at the 4-position. This structural configuration combines the electron-withdrawing nature of the formyl group with the electron-donating methoxy group, creating unique electronic and steric properties.
Properties
Molecular Formula |
C14H11NO4 |
|---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
5-(3-formyl-4-methoxyphenyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H11NO4/c1-19-13-3-2-9(4-12(13)8-16)10-5-11(14(17)18)7-15-6-10/h2-8H,1H3,(H,17,18) |
InChI Key |
GUOQLCFVCMPFMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Formyl-4-methoxyphenyl)nicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 3-formyl-4-methoxybenzaldehyde.
Condensation Reaction: The aldehyde undergoes a condensation reaction with a suitable pyridine derivative under basic conditions to form the desired nicotinic acid derivative.
Oxidation: The intermediate product is then oxidized to introduce the carboxylic acid functionality, resulting in 5-(3-Formyl-4-methoxyphenyl)nicotinic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Formyl-4-methoxyphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 5-(3-Carboxy-4-methoxyphenyl)nicotinic acid.
Reduction: 5-(3-Hydroxymethyl-4-methoxyphenyl)nicotinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Formyl-4-methoxyphenyl)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-(3-Formyl-4-methoxyphenyl)nicotinic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Structural and Functional Insights
- In contrast, chloro or fluoro substituents (e.g., ) primarily alter hydrophobicity and electronic distribution.
- Solubility and Bioavailability : Methoxy groups (e.g., ) improve water solubility compared to halogens, while carboxylic acid derivatives (e.g., ) enhance metal-binding capacity.
- Biological Activity : Formyl-containing analogs (e.g., ) show promise in enzyme inhibition due to their ability to form covalent bonds with active-site residues. Chlorinated derivatives (e.g., ) are often prioritized for antimicrobial studies.
Uniqueness of 5-(3-Formyl-4-methoxyphenyl)nicotinic Acid
The compound's distinctiveness arises from:
Dual Functional Groups : The synergistic interplay between the formyl (electron-withdrawing) and methoxy (electron-donating) groups creates a polarized aromatic system, influencing reactivity and interaction with biological targets .
Applications: Medicinal Chemistry: Potential as a covalent inhibitor or prodrug due to the formyl group’s reactivity . Material Science: Suitability as a ligand in MOFs, leveraging both carboxylic acid and formyl functionalities .
Biological Activity
4-Bromo-2-(tert-butyl)-1-fluorobenzene is an organic compound characterized by its unique molecular structure, which includes a bromine atom at the para position and a fluorine atom at the ortho position of a benzene ring, along with a tert-butyl group. This configuration contributes to its distinct chemical properties and potential biological activities.
- Molecular Formula : C₁₀H₁₂BrF
- Molecular Weight : 227.11 g/mol
- CAS Number : 34252-94-3
The biological activity of 4-Bromo-2-(tert-butyl)-1-fluorobenzene is attributed to its interactions with various biological targets, including enzymes and receptors. The presence of halogen substituents allows for unique reactivity patterns, while the tert-butyl group provides steric hindrance that can influence binding affinity and selectivity.
Biological Activity Overview
Research has shown that 4-Bromo-2-(tert-butyl)-1-fluorobenzene exhibits several biological activities:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific cytochrome P450 enzymes, which play crucial roles in drug metabolism and synthesis.
- Protein-Ligand Interactions : It interacts with various proteins, modulating their activity through covalent bonding with nucleophilic sites on proteins.
- Antimicrobial Properties : Some studies suggest potential antimicrobial effects, although further research is needed to confirm these findings.
Data Tables
| Biological Activity | Description |
|---|---|
| Enzyme Inhibition | Inhibits cytochrome P450 enzymes, affecting drug metabolism. |
| Protein Interaction | Forms covalent bonds with proteins, influencing their activity. |
| Antimicrobial Effects | Potential antimicrobial properties observed in preliminary studies. |
Case Studies and Experimental Findings
-
Nucleoside Interaction Studies :
- Investigated the binding affinity of 4-Bromo-2-(tert-butyl)-1-fluorobenzene to nucleosides, revealing significant interactions that could impact nucleic acid synthesis.
-
CYP Enzyme Inhibition :
- A study demonstrated that this compound selectively inhibits CYP3A4, a key enzyme in drug metabolism, suggesting its potential as a lead compound in drug design.
-
Cellular Assays :
- Cellular assays indicated that the compound affects cell viability and proliferation in certain cancer cell lines, warranting further investigation into its anticancer potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
